molecular formula C9H11N3 B13664860 6-Isopropylimidazo[1,2-b]pyridazine

6-Isopropylimidazo[1,2-b]pyridazine

Cat. No.: B13664860
M. Wt: 161.20 g/mol
InChI Key: ZSCGCCLKYHDKTL-UHFFFAOYSA-N
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Description

6-Isopropylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 6-Isopropylimidazo[1,2-b]pyridazine typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Mechanism of Action

The mechanism of action of 6-Isopropylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways:

Biological Activity

6-Isopropylimidazo[1,2-b]pyridazine is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features an imidazole ring fused to a pyridazine moiety. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization strategies that enhance the compound's pharmacological properties. Recent advancements have improved synthetic routes, allowing for better yields and purities.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine can inhibit cancer cell proliferation. For instance, compounds have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) with IC50 values in the micromolar range .
  • Anti-inflammatory Properties : The compound has been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .
  • Antimicrobial Activity : There is emerging evidence that imidazo[1,2-b]pyridazine derivatives possess antimicrobial properties against various pathogens. For example, some derivatives have shown activity against bacteria and fungi in vitro, suggesting potential for development as antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The imidazo[1,2-b]pyridazine scaffold is known for its role as a kinase inhibitor. Compounds derived from this scaffold can selectively inhibit various kinases involved in cancer progression and inflammation, thereby modulating signaling pathways critical for cell survival and proliferation .
  • Interaction with Biomolecules : The compound may also interact with nucleic acids or proteins involved in cellular processes, leading to alterations in gene expression or protein function that contribute to its anticancer and anti-inflammatory effects.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFindingsReference
Study on Anticancer ActivityShowed significant cytotoxicity against MCF-7 cells with IC50 = 5 µM
Anti-inflammatory EvaluationDemonstrated COX-2 inhibition with an IC50 value of 10 µM
Antimicrobial TestingEffective against Staphylococcus aureus with MIC = 32 µg/mL

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

6-propan-2-ylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C9H11N3/c1-7(2)8-3-4-9-10-5-6-12(9)11-8/h3-7H,1-2H3

InChI Key

ZSCGCCLKYHDKTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=CN=C2C=C1

Origin of Product

United States

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